4-Chloro-1H-pyrazole-5-carbonitrile
Overview
Description
4-Chloro-1H-pyrazole-5-carbonitrile is a chemical compound with the molecular formula C4H2ClN3. It has a molecular weight of 127.53 g/mol . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2ClN3/c5-3-2-7-8-4 (3)1-6/h2H, (H,7,8)
. The compound’s structure consists of a pyrazole ring bound to a chlorine atom and a carbonitrile group .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 127.53 g/mol . The compound has a topological polar surface area of 52.5 Ų .
Scientific Research Applications
4-Chloro-1H-pyrazole-5-carbonitrile has a variety of applications in scientific research. It is used in the synthesis of organic compounds, particularly those with a nitrogen-containing heterocyclic ring structure. It has also been used in the synthesis of pharmaceuticals, such as antimalarials and antibiotics. This compound is also used as a starting material in the synthesis of other compounds, such as 1-chloro-3-methyl-2-pyrazoline and 1-chloro-4-methyl-2-pyrazoline. In addition, this compound is used in the synthesis of fluorescent probes and dyes, which are used in biological and medical research.
Mechanism of Action
The exact mechanism of action of 4-Chloro-1H-pyrazole-5-carbonitrile is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to bind to certain proteins, such as the nuclear receptor PPARγ, and interfere with their function. In addition, this compound is believed to interact with certain receptors, such as the serotonin 5-HT1A receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo experiments. In vitro experiments have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has been shown to bind to certain proteins, such as the nuclear receptor PPARγ, and interfere with their function. In vivo experiments have shown that this compound can reduce inflammation, decrease pain, and reduce the risk of certain diseases, such as cancer and diabetes.
Advantages and Limitations for Lab Experiments
4-Chloro-1H-pyrazole-5-carbonitrile has several advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is easy to synthesize, and can be used in a variety of reactions. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound, and can degrade over time. In addition, it can be toxic if inhaled or ingested, and should be handled with care.
Future Directions
There are a variety of potential future directions for 4-Chloro-1H-pyrazole-5-carbonitrile research. One potential direction is to further explore the biochemical and physiological effects of this compound, such as its effects on inflammation, pain, and disease. Another potential direction is to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or analgesic drug. In addition, further research into the mechanism of action of this compound could lead to the development of new compounds with similar properties. Finally, further research into the synthesis of this compound could lead to the development of new and more efficient synthesis methods.
Safety and Hazards
4-Chloro-1H-pyrazole-5-carbonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .
properties
IUPAC Name |
4-chloro-1H-pyrazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLRMARVPKWWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673695 | |
Record name | 4-Chloro-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36650-75-6 | |
Record name | 4-Chloro-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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